Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate
Overview
Description
Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate is a heterocyclic compound that features a pyrimidine ring substituted with cyanoamino and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate typically involves the reaction of ethyl cyanoacetate with appropriate amines and aldehydes under controlled conditions. One common method involves the condensation of ethyl cyanoacetate with an amine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing in solvents such as ethanol or methanol, with catalysts like piperidine or acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ethyl [2-(cyanoamino)-4-oxopyrimidin-5-yl]acetate, while reduction of the cyano group may produce ethyl [2-(amino)-4-hydroxypyrimidin-5-yl]acetate .
Scientific Research Applications
Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including antiviral and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoamino and hydroxyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This compound may also participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl [2-(cyanoamino)-4-oxopyrimidin-5-yl]acetate
- Ethyl [2-(amino)-4-hydroxypyrimidin-5-yl]acetate
- Methyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both cyanoamino and hydroxyl groups allows for versatile reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
ethyl 2-[2-(cyanoamino)-6-oxo-1H-pyrimidin-5-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-2-16-7(14)3-6-4-11-9(12-5-10)13-8(6)15/h4H,2-3H2,1H3,(H2,11,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWQKOOAYGSRJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(NC1=O)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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